REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[O:5][C:6]1[C:7](Cl)=[N:8][CH:9]=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13].[OH-:21].[K+]>C(O)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[O:5][C:6]1[C:7](=[O:21])[NH:8][CH:9]=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13] |f:1.2|
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Name
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|
Quantity
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9.1 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(OC=2C(=NC=CC2C(F)(F)F)Cl)C=C(C1)Cl
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Name
|
|
Quantity
|
3.96 g
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Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This suspension was placed in an oil bath at 75° C
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Type
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CUSTOM
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Details
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was quenched with saturated aqueous ammonium chloride (50 mL)
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Type
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ADDITION
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Details
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diluted with water (50 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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the combined organic fractions were washed with water (3×100 mL)
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Type
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CUSTOM
|
Details
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The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
CUSTOM
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Details
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purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column
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Type
|
WASH
|
Details
|
eluting with 0-5% methanol in CH2Cl2
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(OC=2C(NC=CC2C(F)(F)F)=O)C=C(C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |